

Application of Erythrinin F in Natural Product Research and Drug Development

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Compound of Interest

Compound Name: Erythrinin F

Cat. No.: B12443556

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Application Notes

Erythrinin F is a prenylated isoflavone isolated from various species of the Erythrina plant genus, which is widely distributed in tropical and subtropical regions.[1][2] Traditionally, plants from this genus have been used in medicine to treat a variety of ailments, including inflammation, microbial infections, and anxiety.[3] Modern phytochemical investigations have revealed that Erythrina species are a rich source of bioactive secondary metabolites, including alkaloids and a diverse range of flavonoids, such as isoflavones, flavanones, and pterocarpanes.[2][3][4]

Erythrinin F has emerged as a compound of significant interest for researchers, scientists, and drug development professionals due to its notable biological activities. A key application of **Erythrinin F** lies in the field of antibacterial drug discovery.[2][3][5] Of particular importance is its demonstrated in vitro activity against methicillin-resistant *Staphylococcus aureus* (MRSA), a major cause of hospital-acquired and community-acquired infections that is often resistant to multiple antibiotics.[2][3][5] The diprenylated structure of **Erythrinin F** appears to be crucial for its activity against MRSA, as related monoprenylated isoflavones have shown to be inactive.[3][6]

Beyond its antibacterial properties, **Erythrinin F** has also been investigated for its antimycobacterial and cytotoxic activities.[7] It has shown activity against *Mycobacterium tuberculosis* and has exhibited cytotoxicity against certain cancer cell lines.[7] These findings

suggest that **Erythrinin F** could serve as a valuable scaffold for the development of new therapeutic agents.

While the total synthesis of **Erythrinin F** has been reported, providing a potential route for analog synthesis and structure-activity relationship (SAR) studies, the primary focus of current research remains on its biological potential.[6] The exploration of **Erythrinin F** and its derivatives continues to be a promising avenue for the discovery of novel antimicrobial and anticancer agents.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activity of **Erythrinin F**.

Table 1: Antibacterial Activity of **Erythrinin F**

Microorganism	Strain	MIC (μM)	MIC (μg/mL)	Reference
Staphylococcus aureus (MRSA)	ATCC 43300	15.4	~5.4	[2][3][5][6]
Staphylococcus aureus	-	>50 mg/L	>50	[7]
Salmonella enterica subsp. enterica	NCTC 13349	>80.0	>28.2	[2][3][6]
Escherichia coli	ATCC 25922	>80.0	>28.2	[2][3][6]

Table 2: Antimycobacterial and Antifungal Activity of **Erythrinin F**

Microorganism	Strain	MIC (μM)	MIC (μg/mL)	Reference
Mycobacterium tuberculosis	-	-	12.5	[7]
Candida albicans	ATCC 90028	>80.0	>28.2	[2][3][6]

Table 3: Cytotoxic Activity of **Erythrinin F**

Cell Line	IC50 (µg/mL)	Reference
KB (human oral cancer)	4.5	[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for **Erythrinin F** against Methicillin-Resistant *Staphylococcus aureus* (MRSA)

This protocol is a representative method based on standard microdilution techniques used to assess the antibacterial activity of natural products.

1. Materials and Reagents:

- **Erythrinin F**
- Dimethyl sulfoxide (DMSO)
- Mueller-Hinton Broth (MHB)
- MRSA strain (e.g., ATCC 43300)
- Sterile 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator (37°C)
- Positive control (e.g., Vancomycin)
- Negative control (MHB with DMSO)

2. Preparation of Bacterial Inoculum:

- From a fresh agar plate, inoculate a single colony of MRSA into 5 mL of MHB.
- Incubate the culture overnight at 37°C with shaking.

- Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Further dilute the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL in MHB for use in the assay.

3. Preparation of **Erythrinin F** Dilutions:

- Prepare a stock solution of **Erythrinin F** in DMSO (e.g., 10 mg/mL).
- Perform serial two-fold dilutions of the **Erythrinin F** stock solution in MHB in a 96-well plate to achieve a range of desired concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

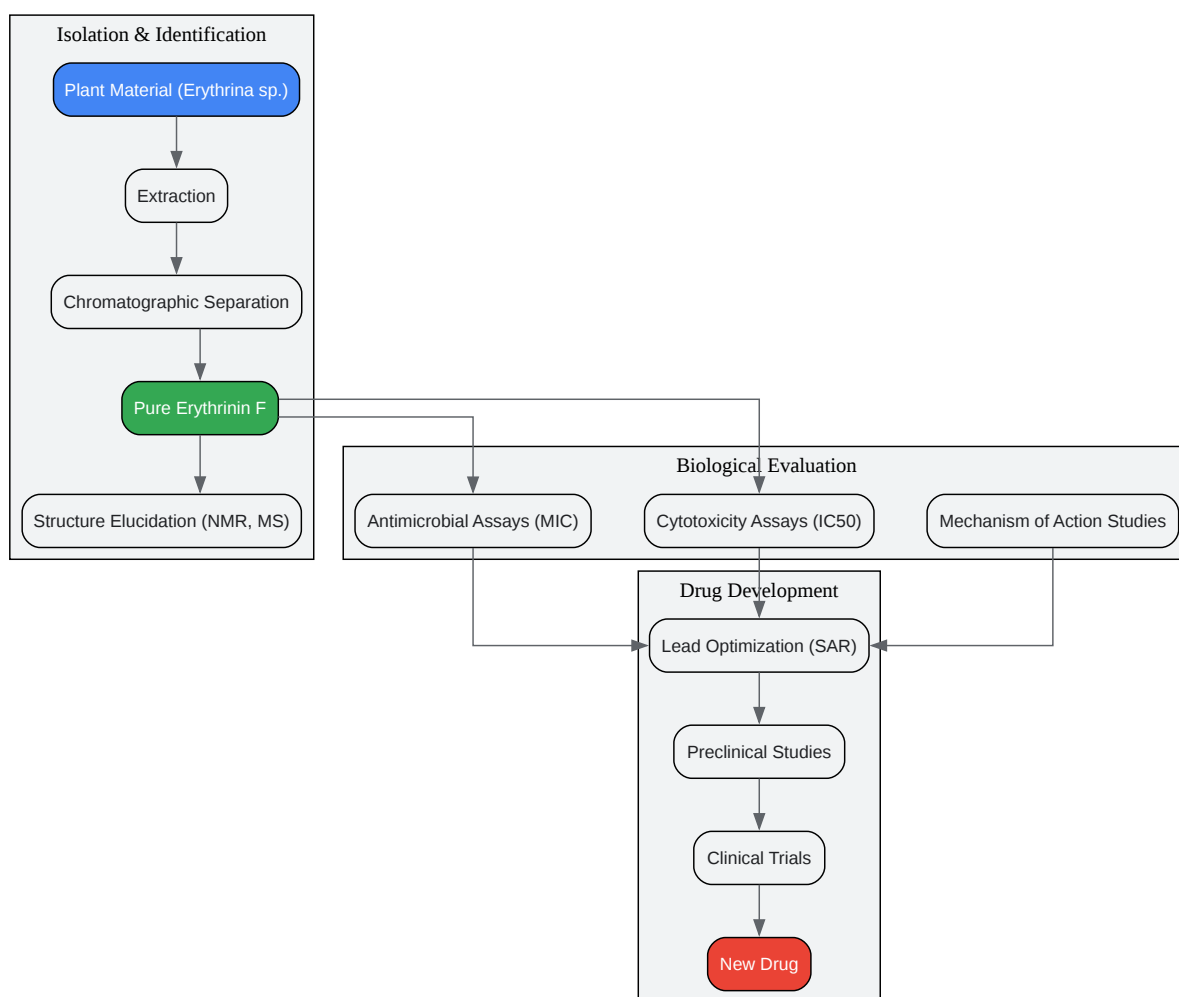
4. Assay Procedure:

- Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 100 µL of the serially diluted **Erythrinin F**.
- Include a positive control (bacterial inoculum with a known antibiotic like vancomycin) and a negative control (bacterial inoculum with DMSO at the same concentration used for the test compound). Also include a sterility control (MHB only).
- Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

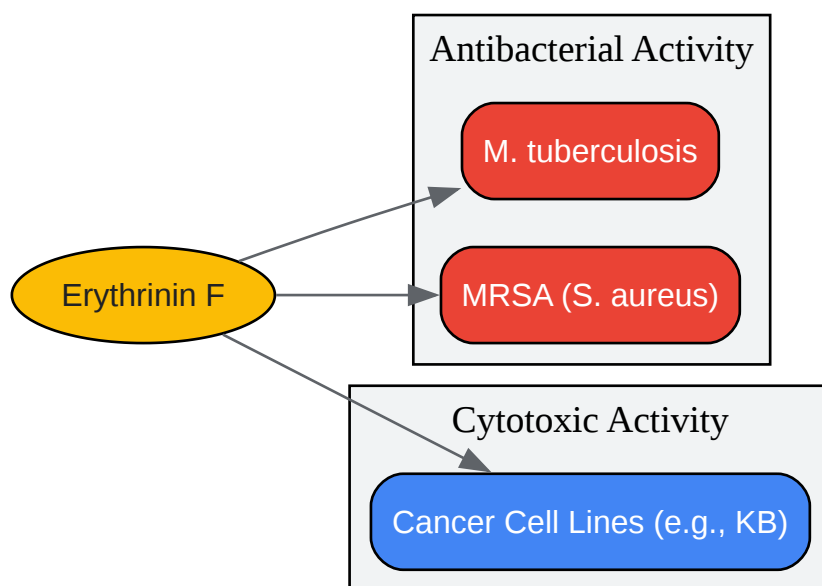
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of **Erythrinin F** that completely inhibits visible growth of the microorganism.
- Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Visualizations



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Caption: Workflow for Natural Product Drug Discovery.



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Caption: Biological Activities of **Erythrinin F**.

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